4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptane-1-carboxylic acid 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1989800-51-2
VCID: VC11655928
InChI: InChI=1S/C23H23NO4/c25-20(26)22-9-11-23(14-22,12-10-22)24-21(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,24,27)(H,25,26)
SMILES:
Molecular Formula: C23H23NO4
Molecular Weight: 377.4 g/mol

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptane-1-carboxylic acid

CAS No.: 1989800-51-2

Cat. No.: VC11655928

Molecular Formula: C23H23NO4

Molecular Weight: 377.4 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptane-1-carboxylic acid - 1989800-51-2

Specification

CAS No. 1989800-51-2
Molecular Formula C23H23NO4
Molecular Weight 377.4 g/mol
IUPAC Name 4-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid
Standard InChI InChI=1S/C23H23NO4/c25-20(26)22-9-11-23(14-22,12-10-22)24-21(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,24,27)(H,25,26)
Standard InChI Key JNSFAJAGTIACTH-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC1(C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a bicyclo[2.2.1]heptane core, a bicyclic hydrocarbon system comprising two fused cyclohexane rings sharing three carbon atoms. This structure imposes significant steric constraints, favoring well-defined conformational states. The Fmoc group, a widely used amino-protecting agent in solid-phase peptide synthesis (SPPS), is attached to the 4-amino position, while a carboxylic acid moiety occupies the 1-position of the bicyclic system.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₃NO₄
Molar Mass377.43 g/mol
Density1.34 ± 0.1 g/cm³ (Predicted)
Boiling Point605.2 ± 34.0 °C (Predicted)
pKa4.50 ± 0.40 (Predicted)
Storage ConditionsRoom Temperature
Hazard ClassificationIrritant (Xi)

The predicted physicochemical properties, such as the moderate pKa (~4.5), suggest compatibility with aqueous-organic solvent systems commonly used in peptide synthesis .

Synthetic Pathways and Optimization

Fmoc Protection Strategy

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The bicyclo[2.2.1]heptane core enhances thermal and chemical stability compared to linear analogs. The Fmoc group, while stable under acidic and neutral conditions, is cleavable via piperidine treatment in dimethylformamide (DMF), enabling sequential peptide assembly .

Spectroscopic Characterization

  • NMR: ¹H NMR spectra typically show distinct signals for the fluorenyl aromatic protons (δ 7.2–7.8 ppm) and the bicyclic methane protons (δ 1.5–2.5 ppm).

  • IR: Stretching vibrations for the carbonyl groups (Fmoc carbamate: ~1690–1720 cm⁻¹; carboxylic acid: ~1700–1750 cm⁻¹) dominate the infrared profile .

Applications in Peptide Science and Drug Discovery

Conformational Restriction in Peptide Design

Incorporating this bicyclic β-amino acid into peptide chains imposes rigid secondary structures, such as helices or turns, enhancing receptor binding specificity and metabolic stability. For instance, derivatives of similar bicyclic frameworks have demonstrated improved inhibition of proteolytic enzymes like HIV-1 protease .

Foldamer Development

The compound’s structural rigidity makes it a promising building block for foldamers—synthetic oligomers that mimic natural biopolymers. These systems show potential in catalysis and molecular recognition, leveraging preorganized conformations for selective interactions .

Comparative Analysis with Structural Analogs

Piperidine-Based Fmoc Derivatives

While piperidine derivatives (e.g., 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid) lack bicyclic constraints, their flexibility suits applications requiring conformational adaptability, such as protease substrates .

Future Research Directions

Expanding Synthetic Methodologies

Developing enantioselective routes to access pure stereoisomers remains critical, given the compound’s four stereocenters. Catalytic asymmetric hydrogenation or enzymatic resolution techniques could address this challenge.

Biological Activity Profiling

Systematic studies evaluating cytotoxicity, bioavailability, and target engagement are essential to unlock therapeutic potential. Preliminary data on analogous bicyclic compounds suggest promise in oncology and neurology .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator